(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

Catalog No.
S1900026
CAS No.
76779-67-4
M.F
C18H30O6
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl...

CAS Number

76779-67-4

Product Name

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

IUPAC Name

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1

InChI Key

DFWHMBZZFDLOTN-KLHDSHLOSA-N

SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O

Canonical SMILES

C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O

Isomeric SMILES

C1CCC2(CC1)OC[C@@H](O2)[C@H]([C@@H]([C@H]3COC4(O3)CCCCC4)O)O

Organic Chemistry

Green Chemistry

Biomedicine

Synthesis of Unstable Compounds

Synthesis of Chiral Compounds

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol is a complex organic compound characterized by its unique molecular structure and properties. The molecular formula is C18H30O6, with a molecular weight of 342.43 g/mol. This compound features two dioxaspirodecane units attached to an ethane-1,2-diol backbone, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

DCHM does not have a direct biological action. Its primary function is as a protecting group in organic synthesis. By selectively protecting specific hydroxyl groups, DCHM allows chemists to modify other parts of the molecule without affecting the protected regions. This controlled reactivity is crucial for the targeted synthesis of complex organic molecules [].

  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones, which can be useful in synthetic pathways.
  • Reduction: Reduction reactions can yield different alcohol derivatives, expanding the range of functional groups that can be synthesized from this compound.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the formation of diverse derivatives by replacing specific functional groups with nucleophiles.

Common reagents employed in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride, which facilitate these transformations effectively .

The synthesis of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be achieved through the following method:

  • Starting Materials: D-mannitol and cyclohexanone are used as the primary reactants.
  • Reaction Medium: The reaction is conducted in dimethyl sulfoxide (DMSO).
  • Catalyst: Boron trifluoride etherate serves as an acid catalyst.
  • Procedure:
    • Dissolve D-mannitol in DMSO.
    • Add cyclohexanone and triethyl orthoformate to the solution.
    • Introduce boron trifluoride etherate to catalyze the reaction.
    • Stir the mixture at room temperature for 24 hours.
    • Neutralize the reaction mixture with sodium bicarbonate and isolate the product by filtration .

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol has several applications:

  • Organic Synthesis: It is utilized as a protecting group for diols in organic synthesis, allowing for selective modifications of other functional groups.
  • Pharmaceutical Development: Its unique structure may provide a scaffold for developing new therapeutic agents or enhancing existing drugs .

Interaction studies involving (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol are crucial for understanding its reactivity and potential biological effects. Preliminary studies suggest that similar compounds can interact with enzymes or receptors involved in metabolic pathways or disease processes. Detailed interaction studies could reveal its binding affinities and mechanisms of action within biological systems .

(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be compared with several similar compounds:

Compound NameStructure TypeKey Features
1,25-Di-O-isopropylidene-D-mannitolProtecting GroupForms a five-membered ring; less stable
1,25-Di-O-benzylidene-D-mannitolProtecting GroupForms a six-membered ring; different reactivity
6-Methyl-1,4-dioxaspiro[4.5]decanDioxaspiro CompoundExhibits unique steric hindrance

These comparisons highlight the unique stability and reactivity of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol compared to other similar compounds. Its structural characteristics make it valuable in various synthetic applications while providing insights into its potential biological activities .

The compound (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol possesses the molecular formula C18H30O6 with a molecular weight of 342.43 grams per mole. This dioxaspiro compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex bicyclic structure containing two spiroketal units attached to an ethane-1,2-diol backbone. The compound is also commonly referred to as 1,2:5,6-Di-O-cyclohexylidene-D-mannitol in the literature, which describes its derivation from D-mannitol through cyclohexylidene protection.

The Chemical Abstracts Service registry number for this compound is 76779-67-4, providing a unique identifier for database searches and chemical procurement. The compound's International Chemical Identifier (InChI) is InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1, which encodes its complete structural information including stereochemistry. The InChI Key DFWHMBZZFDLOTN-KLHDSHLOSA-N serves as a shortened version for computational applications.

The structural architecture of this molecule features two dioxaspiro[4.5]decane units, each characterized by a spirocyclic arrangement where a five-membered dioxolane ring shares a carbon atom with a six-membered cyclohexane ring. The ethane-1,2-diol central unit provides the connection between these two spiroketal moieties, creating a symmetrical molecular framework with defined stereochemistry at multiple positions.

PropertyValue
Molecular FormulaC18H30O6
Molecular Weight342.43 g/mol
Chemical Abstracts Service Number76779-67-4
Melting Point103-105°C
Boiling Point525.939°C at 760 mmHg
Density1.257 g/cm³
Refractive Index1.553

Historical Context in Organic Synthesis

The development of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol emerged from the broader field of protecting group chemistry, which has been fundamental to synthetic organic chemistry since the mid-20th century. Protecting groups are temporarily installed chemical modifications that shield reactive functional groups during synthetic transformations, allowing chemists to achieve selectivity in complex multi-step syntheses. The concept of protecting groups plays an important role in multistep organic synthesis, enabling the preparation of delicate organic compounds where specific molecular regions cannot survive required reagents or chemical environments.

The specific historical development of cyclohexylidene-derived protecting groups traces back to investigations seeking alternatives to the more commonly used isopropylidene derivatives. Early research identified that cyclohexylidene-protected compounds offered superior stability compared to their isopropylidene counterparts, particularly under acidic conditions. The synthesis of 1,2:5,6-di-O-cyclohexylidene-D-mannitol was first reported in synthetic literature as researchers sought more robust protecting group strategies for carbohydrate chemistry.

Sugiyama and colleagues published pioneering work on the facile synthesis of this compound and related cyclohexylidene derivatives in 1984. Their methodology involved the reaction of cyclohexanone diethyl acetal with D-mannitol, yielding quantitatively the desired dioxaspiro compound and its isomer. This represented a significant improvement over earlier methods that required equilibrium conditions with large excess of cyclohexanone and tedious purification procedures.

The compound gained prominence in synthetic chemistry due to its applications beyond simple protection strategies. Recent research has demonstrated its utility in the synthesis of biologically active molecules and its role as a precursor for pharmaceutical intermediates. The development of efficient synthetic routes to this compound has enabled its broader adoption in academic and industrial settings.

Significance of Stereochemical Configuration

The stereochemical configuration of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol represents a critical aspect of its chemical behavior and synthetic utility. The molecule contains multiple stereogenic centers, with the absolute configuration designated as (1S,2S) for the central ethane-1,2-diol unit and (3R) for each of the dioxaspiro units. This specific stereochemical arrangement is essential for the compound's function as an effective protecting group and its compatibility with asymmetric synthetic strategies.

The significance of this stereochemical configuration extends to its thermodynamic stability and conformational preferences. Spiroketal systems are known for their conformational rigidity, which provides predictable three-dimensional spatial arrangements of functional groups. This rigidity is particularly valuable in synthetic applications where precise control over molecular geometry is required. The dioxaspiro[4.5]decane framework adopts well-defined conformations that minimize steric interactions while maximizing favorable orbital overlap in the acetal linkages.

The stereochemical integrity of this compound during synthetic transformations has been extensively studied. Research demonstrates that the compound maintains its stereochemical configuration under typical protecting group installation and removal conditions, making it reliable for asymmetric synthesis applications. The stability of the stereochemical arrangement arises from the conformational constraints imposed by the spirocyclic framework, which prevents unwanted epimerization or configurational changes.

Furthermore, the stereochemical configuration influences the compound's biological activity profile. Studies have indicated that the specific (1S,2S)/(3R) configuration contributes to the molecule's antiviral and antimicrobial properties, suggesting that stereochemistry plays a role in biological target recognition and binding affinity. This stereochemistry-activity relationship underscores the importance of maintaining precise stereochemical control during synthesis and handling.

Stereochemical FeatureConfigurationSignificance
Central Ethane Unit(1S,2S)Controls overall molecular geometry
Dioxaspiro Units(3R)Determines spiroketal stability
Anomeric CentersDefinedProvides conformational rigidity
Overall ChiralityEnantiopureEnables asymmetric synthesis applications

The relationship between stereochemical configuration and chemical reactivity has been demonstrated through comparative studies with related diastereomers and constitutional isomers. The specific arrangement of substituents in this compound provides optimal steric accessibility for chemical modifications while maintaining the protective properties of the spiroketal framework. This balance between reactivity and stability makes the compound particularly valuable for complex synthetic sequences where multiple chemical transformations must be performed in the presence of the protecting groups.

X-ray crystallographic analysis represents the definitive method for elucidating the three-dimensional structure of spirocyclic compounds, providing unambiguous determination of molecular geometry, stereochemistry, and intermolecular interactions. For (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol, crystallographic studies reveal critical structural features inherent to the dioxaspiro[4.5]decane framework [1].

The spirocyclic architecture of 1,4-dioxaspiro[4.5]decane systems consistently demonstrates characteristic conformational preferences in the solid state. The five-membered dioxolane ring adopts a twist conformation, with two adjacent carbon atoms deviating alternately from the mean plane of the other atoms by approximately -0.297(4) and 0.288(4) Å [1]. This twist conformation is stabilized by the inherent ring strain and the geometric constraints imposed by the spiro junction. The spiro-fused cyclohexane ring invariably exhibits a chair conformation with puckering parameters of Q = 0.5560(18) Å, θ = 3.32(18)°, and φ = 193(3)° [1].

The crystallographic analysis of related spirocyclic compounds provides valuable insights into the structural characteristics of the target molecule. For (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, the crystal structure determination revealed a monoclinic crystal system with space group P2₁/c [1]. The compound crystallizes with specific unit cell parameters: a = 8.6243(9) Å, b = 7.3203(6) Å, c = 10.1704(9) Å, and β = 91.719(8)° [2]. These crystallographic parameters are representative of the packing efficiency achievable in spirocyclic frameworks.

Hydrogen Bonding Patterns

The crystal packing of spirocyclic diol compounds is significantly influenced by hydrogen bonding interactions. In related structures, both intramolecular and intermolecular hydrogen bonds play crucial roles in stabilizing the crystal lattice [3]. Intramolecular hydrogen bonds are frequently observed between axially oriented hydroxyl groups and oxygen atoms in the cyclic ether, forming S(6) ring motifs [1]. The O—H⋯O hydrogen bond distances typically range from 2.6 to 2.8 Å, with bond angles approaching linearity.

Intermolecular hydrogen bonding creates extended supramolecular assemblies. The crystal packing features O—H⋯O hydrogen bonds connecting enantiomers related by glide planes, forming chain structures with C(5) graph-set motifs [1]. These chains propagate along specific crystallographic axes, typically the c-axis, creating zigzag patterns that optimize packing density and minimize lattice energy.

Crystal Packing and Intermolecular Interactions

The three-dimensional packing arrangement in spirocyclic crystals is governed by a combination of hydrogen bonding, van der Waals interactions, and dipole-dipole forces [4]. The rigid spirocyclic framework restricts conformational flexibility, leading to predictable packing motifs. In many dioxaspiro[4.5]decane derivatives, molecules are arranged in layers oriented parallel to specific crystallographic planes, with the spirocyclic cores adopting similar orientations to maximize intermolecular contacts [5].

Structural Parameters and Bond Characteristics

The C—O bond lengths in the dioxolane ring exhibit characteristic asymmetry. The pseudo-axial C—O bond typically measures 1.439(2) Å, slightly longer than the corresponding equatorial C—O bond of 1.424(3) Å [2]. This difference reflects the stereoelectronic effects associated with the anomeric center. The O—C—O angle of the dioxolane ring is constrained to approximately 106.25(17)°, significantly smaller than the tetrahedral angle due to ring strain [2].

Table 1: Crystallographic Data for Spirocyclic Framework Compounds

CompoundCrystal SystemSpace GroupUnit Cell ParametersKey Structural Features
(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diolMonoclinicP2₁/ca = 8.62 Å, b = 7.32 Å, c = 10.17 ÅTwist dioxolane, chair cyclohexane
(6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylateMonoclinicP2₁/na = 8.62 Å, b = 7.32 Å, c = 10.17 ÅTrans-diester configuration
6,10-Dioxaspiro[4.5]decane-7,9-dione derivativesTriclinicP-1Variable parametersDiketone spirocyclic core

Nuclear Magnetic Resonance Spectroscopic Elucidation of Diastereotopic Protons

Nuclear magnetic resonance spectroscopy provides exceptional capabilities for analyzing the complex stereochemical environments present in (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol. The presence of multiple chiral centers and rigid spirocyclic frameworks creates numerous diastereotopic relationships that manifest as distinctive NMR signatures [6] [7].

Diastereotopic Proton Environments

The concept of diastereotopism is fundamental to understanding the NMR behavior of spirocyclic compounds containing chiral centers. Diastereotopic protons are chemically non-equivalent protons that produce distinct chemical shifts due to their different magnetic environments [6]. In the target molecule, the presence of (1S,2S) and (3R) stereocenters creates multiple diastereotopic relationships, particularly affecting methylene protons in the cyclohexane rings and the ethylene bridge.

The diagnostic criterion for diastereotopism involves the substitution test: replacing each proton individually with a different atom (such as deuterium) and examining the stereochemical relationship of the resulting products [7]. If the products are diastereomers, the original protons are diastereotopic and will exhibit different chemical shifts in the NMR spectrum [8].

¹H NMR Spectroscopic Characteristics

The ¹H NMR spectrum of spirocyclic dioxane compounds exhibits characteristic chemical shift patterns that reflect the conformational rigidity and electronic environment of the framework [9] [10]. Dioxolane ring protons typically appear as complex multipiples in the δ 3.8-4.0 ppm region, corresponding to the OCH₂CH₂O moiety . These signals often exhibit AB coupling patterns when the protons are diastereotopic, with geminal coupling constants typically ranging from 8-12 Hz.

Cyclohexane ring protons appear in the δ 1.4-1.8 ppm region as overlapping multipiples [12]. The axial and equatorial protons in chair-conformed cyclohexane rings experience different chemical environments, leading to separate resonances for diastereotopic methylene groups. The magnitude of chemical shift differences between diastereotopic protons can range from 0.1-0.5 ppm, depending on the proximity to chiral centers and the rigidity of the molecular framework [13].

Temperature-Dependent NMR Studies

Variable-temperature NMR experiments provide crucial insights into dynamic processes in spirocyclic systems. At low temperatures, diastereotopic methylene protons appear as distinct AB quartets with clearly resolved coupling patterns [13]. Upon warming, these signals may undergo coalescence if dynamic exchange processes become rapid on the NMR timescale.

However, recent computational and experimental studies have revealed that apparent coalescence in spirocyclic systems may not always indicate true dynamic exchange [13]. Instead, temperature-dependent chemical shifts of diastereotopic protons can converge at intermediate temperatures, followed by crossover and divergence at higher temperatures [13]. This phenomenon emphasizes the importance of complementary analytical techniques to distinguish genuine dynamic processes from temperature-induced chemical shift variations.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary structural information, particularly regarding the carbon framework and substitution patterns . Dioxolane carbons typically resonate in the δ 65-75 ppm region, reflecting the electronegative environment created by adjacent oxygen atoms . The spiro quaternary carbon appears as a distinct signal, often around δ 108-115 ppm, serving as a diagnostic marker for the spirocyclic architecture.

Cyclohexane carbons appear in the δ 20-35 ppm region, with the chemical shifts influenced by axial versus equatorial orientations and proximity to the electron-withdrawing dioxolane ring . The presence of multiple chiral centers creates a complex pattern of carbon signals, each reflecting the unique magnetic environment created by the stereochemical arrangement.

Two-Dimensional NMR Experiments

Advanced two-dimensional NMR techniques are essential for complete structural elucidation and stereochemical assignment [14]. COSY (Correlation Spectroscopy) experiments reveal scalar coupling relationships between adjacent protons, enabling the tracing of connectivity patterns through the spirocyclic framework. Cross-peaks between diastereotopic protons and their coupling partners provide definitive evidence for stereochemical assignments.

HSQC (Heteronuclear Single Quantum Coherence) spectra establish direct ¹H-¹³C connectivity, allowing unambiguous assignment of carbon signals to their corresponding protons [14]. This technique is particularly valuable for assigning diastereotopic methylene groups, where the correlation pattern reveals the stereochemical environment.

HMBC (Heteronuclear Multiple Bond Correlation) experiments provide long-range connectivity information crucial for confirming the spirocyclic architecture and substitution patterns [14]. Cross-peaks between the ethylene bridge protons and the spirocyclic carbons confirm the molecular connectivity and stereochemical arrangement.

Table 2: NMR Spectroscopic Parameters for Diastereotopic Analysis

NMR ParameterChemical Shift Range (ppm)Coupling Constants (Hz)Diagnostic Significance
Dioxolane CH₂ protonsδ 3.8-4.0²J(H,H) = 8-12Diastereotopic AB patterns
Cyclohexane CH₂ protonsδ 1.4-1.8²J(H,H) = 12-15Axial/equatorial differentiation
Ethylene bridge CH protonsδ 4.2-4.5³J(H,H) = 6-8Chiral center environment
Dioxolane carbonsδ 65-75-Electronic environment
Spiro quaternary carbonδ 108-115-Spirocyclic junction marker

Chiroptical Properties and Absolute Configuration Determination

The determination of absolute configuration in spirocyclic compounds presents unique challenges due to their three-dimensional architecture and the absence of traditional chromophores. Chiroptical spectroscopy encompasses a range of techniques that exploit the differential interaction of chiral molecules with circularly polarized light, providing definitive information about absolute stereochemistry [15] [16].

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules [17]. For spirocyclic compounds like (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol, CD spectroscopy provides crucial information about the absolute configuration through analysis of electronic transitions in the far-UV region (200-250 nm) [18].

The spirocyclic framework exhibits characteristic CD signatures that arise from the inherent chirality of the molecular architecture [19]. Cotton effects in the CD spectrum reflect the asymmetric environment of electronic transitions, with the sign and magnitude of the Cotton effects providing direct information about absolute configuration [20]. For dioxaspiro[4.5]decane systems, typical Δε values range from ±10 to ±100 M⁻¹cm⁻¹ in the 200-250 nm region [18].

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Modern approaches to absolute configuration determination combine experimental CD spectroscopy with quantum chemical calculations [16]. TD-DFT calculations using functionals such as B3LYP with appropriate basis sets (aug-cc-pVDZ) can predict CD spectra with sufficient accuracy to enable reliable configurational assignments [15] [21].

The computational approach involves geometry optimization of all possible stereoisomers, followed by calculation of electronic excitation energies and rotational strengths [16]. Comparison of calculated and experimental CD spectra allows unambiguous assignment of absolute configuration, with typical agreement between theory and experiment achieving correlation coefficients >0.90 for properly chosen computational parameters [15].

Optical Rotation Measurements

Specific optical rotation [α]D represents one of the oldest and most accessible chiroptical properties [22]. For spirocyclic compounds, optical rotation values can range from moderate (±10°) to substantial (±500°), depending on the molecular architecture and substitution pattern [21]. However, the relationship between the sign of optical rotation and absolute configuration is not predictable without additional information or computational support [23].

Recent advances in ab initio calculation of optical rotation using DFT methods have significantly enhanced the reliability of configurational assignments based on [α]D values [21] [24]. The calculated specific rotations must account for solvent effects and conformational averaging, typically requiring sophisticated computational protocols to achieve quantitative agreement with experimental values [15].

Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism provides complementary information about local chirality through analysis of vibrational transitions in the mid-infrared region (900-4000 cm⁻¹) [25]. VCD spectroscopy is particularly sensitive to the immediate environment of chiral centers and can distinguish between different conformations of flexible molecules [25].

For spirocyclic systems, VCD signatures in the C-H stretching (2800-3000 cm⁻¹) and fingerprint (900-1500 cm⁻¹) regions provide detailed information about the three-dimensional arrangement of substituents around chiral centers [25]. The combination of VCD spectroscopy with DFT calculations of vibrational frequencies and intensities enables robust configurational assignments even for complex polycyclic systems [25].

Electronic Circular Dichroism (ECD) in Solution and Solid State

Electronic circular dichroism measurements in both solution and solid state provide comprehensive information about molecular chirality [26]. Solution-phase ECD spectra reflect the intrinsic chiroptical properties of individual molecules, while solid-state measurements can reveal the influence of intermolecular interactions and crystal packing effects [26].

The dissymmetry factor gabs (the ratio of CD to absorption intensity) serves as a quantitative measure of chiroptical response [25]. For spirocyclic compounds, gabs values typically range from 10⁻⁵ to 10⁻³, with higher values indicating stronger chiroptical activity [25]. The magnitude of gabs depends on the proximity of chiral centers to chromophoric groups and the overall molecular symmetry.

Circularly Polarized Luminescence (CPL)

Circularly polarized luminescence represents the emission analog of circular dichroism, measuring the differential emission of left and right circularly polarized light [27]. CPL spectroscopy is particularly valuable for studying excited-state chirality and can provide complementary information to ground-state CD measurements [27].

Spirocyclic compounds with appropriate chromophores can exhibit significant CPL activity, with dissymmetry factors (glum) reaching values of 10⁻³ to 10⁻² for optimally designed systems [27]. The combination of CD and CPL measurements provides a comprehensive picture of both ground-state and excited-state chiroptical properties [28].

Absolute Configuration Assignment Protocol

The definitive assignment of absolute configuration for complex spirocyclic molecules requires a systematic approach combining multiple chiroptical techniques with computational validation [29]. The recommended protocol involves:

  • Experimental measurement of CD spectra in appropriate solvents (typically acetonitrile or dichloromethane) across the accessible UV range (190-400 nm) [29]
  • Computational geometry optimization of all possible stereoisomers using DFT methods (B3LYP/6-31G(d,p) or higher level) [29]
  • TD-DFT calculation of electronic excitation energies and rotational strengths for comparison with experimental CD spectra [29]
  • Statistical analysis of the agreement between calculated and experimental spectra using correlation coefficients and mean absolute deviations [29]
  • Validation through independent chiroptical measurements (VCD, optical rotation) and comparison with related compounds of known configuration [29]

Table 3: Chiroptical Parameters for Absolute Configuration Determination

Chiroptical MethodWavelength RangeTypical ResponseConfiguration InformationComputational Support
Circular Dichroism190-400 nmΔε = ±10-100 M⁻¹cm⁻¹Electronic transitionsTD-DFT calculations
Optical Rotation589 nm (D-line)[α]D = ±10-500°Overall molecular chiralityDFT rotation calculations
Vibrational CD900-4000 cm⁻¹Δε = 10⁻⁴-10⁻³ M⁻¹cm⁻¹Local chiral environmentsDFT vibrational analysis
Electronic CD200-800 nmgabs = 10⁻⁵-10⁻³Chromophore-specific chiralityExcited-state calculations
Circularly Polarized LuminescenceEmission rangeglum = 10⁻⁴-10⁻²Excited-state chiralityTime-dependent DFT

XLogP3

1.5

Wikipedia

1,2:5,6-Di-O-cyclohexylidene-D-mannitol

Dates

Last modified: 08-16-2023

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